molecular formula C22H26N2O6S B2472491 Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate CAS No. 1021223-97-1

Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate

Cat. No. B2472491
CAS RN: 1021223-97-1
M. Wt: 446.52
InChI Key: AVKXGIQBLZVFAX-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate is a chemical compound that is commonly used in scientific research. It is also known as MS023 and is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation and are involved in several physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Intriguing Influence of Solvent on Regioselectivity : Research on β-Amino-α-sulfinyl Esters demonstrated the solvent's impact on the regioselectivity of sulfoxide thermolysis, providing insights into the chemical behavior and potential applications of similar compounds (Bänziger, Klein, & Rihs, 2002).

  • Oxindole Synthesis via Palladium-catalyzed CH Functionalization : A methodology involving Palladium-catalyzed CH Functionalization has been developed for synthesizing complex organic structures, highlighting the versatility of similar chemical frameworks in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).

  • Enzyme Inhibitory Activities : Piperidin-4-yl compounds have been synthesized to evaluate their inhibition potential against various enzymes, demonstrating the significance of these compounds in developing therapeutic agents (Virk et al., 2018).

  • Antimicrobial and Antioxidant Potential : Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized, providing new insights into their potent antimicrobial and antioxidant activities, suggesting their applicability in medicinal chemistry (Harini et al., 2014).

Pharmacological Characterization

  • Selective Serotonin 2A Receptor Inverse Agonist : AC-90179, a compound with a similar chemical framework, has been characterized as a selective serotonin (5-HT2A) receptor inverse agonist, indicating its potential in treating psychosis without the side effects associated with other antipsychotic drugs (Vanover et al., 2004).

properties

IUPAC Name

methyl 4-[[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-29-19-10-12-20(13-11-19)31(27,28)24-14-4-3-5-18(24)15-21(25)23-17-8-6-16(7-9-17)22(26)30-2/h6-13,18H,3-5,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKXGIQBLZVFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate

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